![molecular formula C16H24N2O5S B7879468 1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879468.png)
1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid
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Overview
Description
1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to an ethoxyphenyl and ethylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Sulfonylation Reaction: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base.
Ethoxyphenyl and Ethylamino Substitution: The final step involves the substitution of the sulfonyl group with the ethoxyphenyl and ethylamino moieties, typically through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor binding and enzyme activity.
Pharmaceutical Development: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with target proteins, while the piperidine ring and carboxylic acid group can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}piperidine-3-carboxylic acid
- 1-{[(4-Chlorophenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid
- 1-{[(4-Fluorophenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid
Comparison: 1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy derivative may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for specific applications.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)-ethylsulfamoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-18(14-7-9-15(10-8-14)23-4-2)24(21,22)17-11-5-6-13(12-17)16(19)20/h7-10,13H,3-6,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXTYTCZGXCPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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